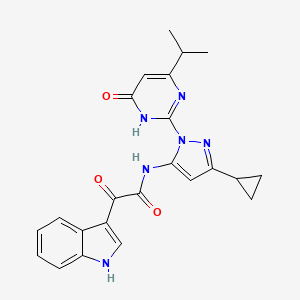![molecular formula C19H14N2S B2369366 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-89-2](/img/structure/B2369366.png)
2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile is an organic compound with the molecular formula C19H14N2S It is a derivative of nicotinonitrile, featuring a sulfanyl group attached to a methylphenyl ring and a phenyl group attached to the nicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile typically involves the reaction of 2-chloro-6-phenylnicotinonitrile with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反应分析
Types of Reactions
2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile can undergo various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl and methylphenyl groups can participate in electrophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects .
相似化合物的比较
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also feature a methylsulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: This compound undergoes similar oxidation reactions and has applications in medicinal chemistry.
Uniqueness
2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
2-(4-methylphenyl)sulfanyl-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S/c1-14-7-10-17(11-8-14)22-19-16(13-20)9-12-18(21-19)15-5-3-2-4-6-15/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKAINBZQVMDFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC(=N2)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2369283.png)
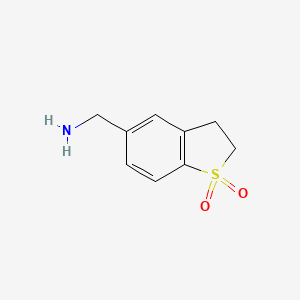
![4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2369286.png)
![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2369287.png)
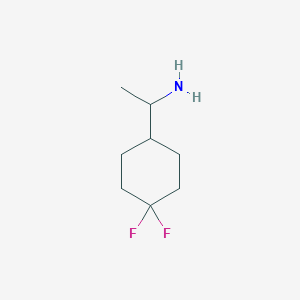
![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2369290.png)
![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2369292.png)
![1-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2369295.png)
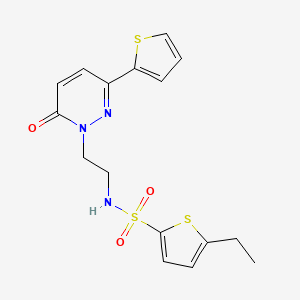
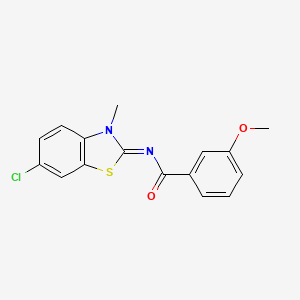
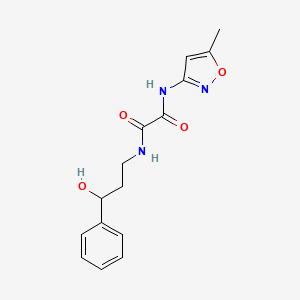
![2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2369303.png)
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369304.png)
